
2-(2,4-Dichlorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone, commonly known as DCFE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCFE is a thiazepane derivative that has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Biological Evaluation
A study discusses the synthesis of chalcones and acetyl pyrazoline derivatives comprising a furan nucleus, evaluating their antitubercular, antibacterial, and antifungal activities. This highlights the potential of furan derivatives in developing treatments for infectious diseases (Bhoot, Khunt, & Parekh, 2011).
Enthalpies of Mixing
Research on the enthalpies of mixing of furan with various solvents, including tetrachloroethane, sheds light on the intermolecular interactions and potential applications of furan derivatives in chemical processes (Pathak, Tripathi, Phalgune, & Pradhan, 1995).
Antimicrobial Evaluation and Molecular Docking
Another study synthesized furan derivatives bearing pyrazole moieties, performing in vitro antimicrobial evaluations and in silico molecular docking, highlighting their potential as antimicrobial agents (Mathew, Chinnamanayakar, & Ramanathan, 2020).
Inhibitor Properties
Furan-appended benzothiazepine derivatives were synthesized and evaluated for their VRV-PL-8a and H+/K+ ATPase inhibitor properties, indicating potential applications in treating inflammatory disorders (Lokeshwari, Rekha, Srinivasan, Vivek, & Kariyappa, 2017).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3S/c18-12-3-4-14(13(19)10-12)23-11-17(21)20-6-5-16(24-9-7-20)15-2-1-8-22-15/h1-4,8,10,16H,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPQIMQHRJVCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Azepan-1-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2775878.png)
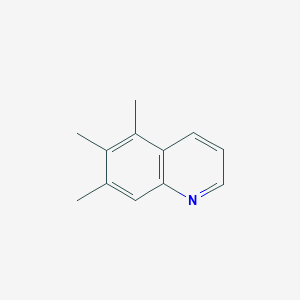
![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2775880.png)
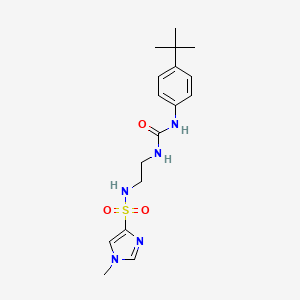
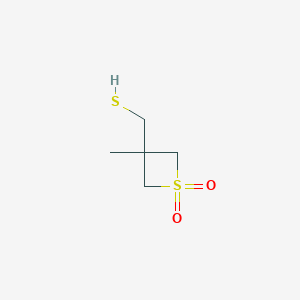
![(Z)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2775886.png)


![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775889.png)
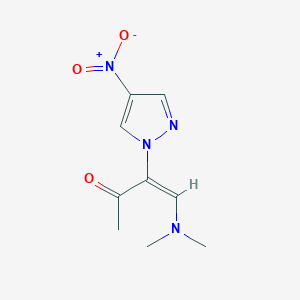
![(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2775892.png)
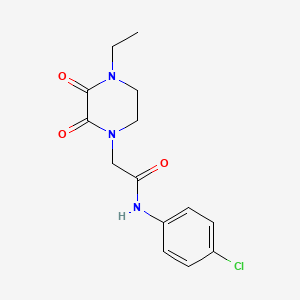
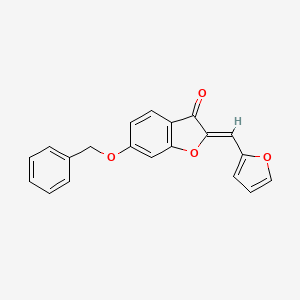
![1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2775899.png)